![molecular formula C21H28O3 B13400608 [(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of pyrethrum extract involves the extraction of pyrethrins from the dried and pulverized flower heads of chrysanthemum species. The flowers are typically harvested when fully open and dried in the shade to preserve their insecticidal properties . The extraction process often involves the use of solvents such as n-hexane to obtain the crude extract, followed by purification using supercritical carbon dioxide .
Industrial Production Methods: In industrial settings, pyrethrum extract is produced by first drying and grinding the flowers, then extracting the pyrethrins using solvents like hexane. The crude extract is further purified to remove impurities and concentrate the active components . The final product is often formulated with other substances to enhance its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions: Pyrethrins undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can alter the structure and efficacy of the insecticidal compounds .
Common Reagents and Conditions:
Oxidation: Pyrethrins can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic hydrolysis can break down pyrethrins into their constituent acids and alcohols.
Major Products: The major products formed from these reactions include chrysanthemic acid, pyrethric acid, and various alcohols such as pyrethrolone, cinerolone, and jasmolone .
Scientific Research Applications
Pyrethrum extract has a wide range of scientific research applications:
Mechanism of Action
Pyrethrins exert their insecticidal effects by targeting the nervous system of insects. They alter the function of sodium channels in nerve cells, leading to repetitive firing and eventual paralysis . This action is swift and effective, but pyrethrins are quickly broken down in the environment, making them less persistent than synthetic insecticides .
Comparison with Similar Compounds
Organophosphates: Compounds like malathion and parathion also target the nervous system of insects but have different chemical structures and mechanisms of action.
Uniqueness of Pyrethrins: Pyrethrins are unique due to their natural origin, rapid biodegradability, and low toxicity to mammals and birds . Unlike many synthetic insecticides, pyrethrins do not persist in the environment, making them a preferred choice for organic farming and environmentally conscious pest control .
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8+/t16-,18+,19+/m1/s1 |
InChI Key |
ROVGZAWFACYCSP-WIURDZCKSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C/C=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C |
Origin of Product |
United States |
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